4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-15-9-11-16(12-10-15)18-19(22-13-5-6-14-22)23(21-20-18)17-7-3-2-4-8-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUHRDCLIXTDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Huisgen cycloaddition for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield while maintaining the desired product purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole. Research indicates that compounds with triazole structures exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Activity
A study conducted by researchers synthesized several triazole derivatives and evaluated their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antibacterial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole A | 8 | Staphylococcus aureus |
| Triazole B | 16 | Escherichia coli |
| Triazole C | 4 | Methicillin-resistant Staphylococcus aureus (MRSA) |
Anticancer Applications
Triazoles have also been investigated for their anticancer properties. The unique structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation.
Case Study: Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a recent investigation reported that it induced apoptosis in breast cancer cells by activating specific apoptotic pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Anti-inflammatory Applications
The anti-inflammatory potential of triazoles is another area of interest. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
Research indicates that this compound can significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a promising application in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Lacks the 4-methylphenyl group, which may affect its biological activity and electronic properties.
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole: Lacks the pyrrolyl group, which may influence its reactivity and applications.
Uniqueness
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the presence of both phenyl and pyrrolyl groups on the triazole ring. This combination of substituents can enhance its biological activity and electronic properties, making it a valuable compound for various applications .
Biological Activity
The compound 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.48 g/mol. The structure features a triazole ring that is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study conducted by synthesized various triazole compounds and evaluated their antimicrobial activities against several bacterial strains. The results indicated that compounds with similar structural motifs to this compound showed moderate to high activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 32 µg/mL |
| B | E. faecalis | 16 µg/mL |
| C | Enterobacter | 64 µg/mL |
Antifungal Activity
The antifungal potential of triazoles is well-documented. A study focusing on phenylhydrazone derivatives noted that certain triazole compounds exhibited significant antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Fusarium graminearum. The compound 5p from this study showed an EC50 value of 0.18 µg/mL against R. solani, indicating potent antifungal efficacy .
Table 2: Antifungal Activity of Selected Triazoles
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| 5p | R. solani | 0.18 |
| X | S. sclerotiorum | 2.28 |
| Y | F. graminearum | 1.01 |
Anticancer Activity
The anticancer properties of triazoles have been explored in various studies, particularly their ability to inhibit cancer cell proliferation. Research indicates that modifications in the triazole ring can enhance cytotoxicity against cancer cells . For instance, compounds with an N-linked triazole moiety have shown effectiveness in inhibiting complex I in mitochondrial respiration, which is crucial for cancer cell survival.
Case Study: Mubritinib and Its Derivatives
Mubritinib, a known anticancer agent, contains a triazole moiety similar to that of the compound . Studies have shown that derivatives of mubritinib exhibit varying degrees of cytotoxicity depending on modifications made to the triazole structure . This highlights the importance of structural variations in enhancing pharmacological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole precursors. For example, a modified protocol involves reacting 3-nitroso-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with 1-ethynyl-4-methoxybenzene in THF/water at 50°C for 16 hours, using CuSO₄ and sodium ascorbate. This yields ~61% after column chromatography .
- Key Variables : Temperature (50–80°C), solvent polarity (THF vs. DMF), and catalyst loading (CuSO₄/ascorbate ratio) critically impact regioselectivity and purity. Lower temperatures favor 1,4-disubstituted triazoles, while higher temperatures may induce side reactions.
Q. How is the structural characterization of this triazole derivative validated, and what analytical techniques are essential?
- Techniques : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. NMR (¹H/¹³C) and LC-MS confirm molecular identity, while elemental analysis validates stoichiometry .
- Example Data :
| Technique | Key Peaks/Parameters | Reference Compound |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, triazole), δ 7.6–7.8 (m, aryl) | |
| SCXRD | Crystallographic R-factor < 0.05 |
Q. What functional groups dictate the compound's reactivity, and how can they be modified for downstream applications?
- Reactive Sites : The triazole ring (N2/N3 positions) and pyrrole moiety are nucleophilic. The 4-methylphenyl group stabilizes electron-deficient intermediates.
- Derivatization :
- Acylation : React with acyl chlorides to introduce ester/carboxamide groups at the triazole N1 position.
- Cross-coupling : Suzuki-Miyaura reactions at the para-methylphenyl substituent enable aryl diversification .
Advanced Research Questions
Q. How do crystallographic disorder and twinning affect structural refinement of this compound, and how are these resolved?
- Challenges : Disorder in the pyrrole ring or methylphenyl group complicates electron density maps. Twinning (e.g., pseudo-merohedral) arises from crystal packing symmetry.
- Solutions : SHELXL’s TWIN/BASF commands refine twinned data, while PART instructions model disordered atoms. WinGX/ORTEP visualize anisotropic displacement parameters .
- Case Study : A related triazole-thiazole hybrid required partitioning occupancy for a disordered methoxy group, achieving R1 = 0.039 after iterative refinement .
Q. What computational strategies predict the compound's biological activity, and how do docking results align with experimental data?
- Methods : Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2, EGFR kinase) identifies binding affinities. ADME analysis (SwissADME) evaluates drug-likeness.
- Findings : A triazole-thiol analog showed a docking score of −8.2 kcal/mol for COX-2, correlating with in vitro IC₅₀ = 12.3 µM. Poor bioavailability (LogP > 5) suggests formulation challenges .
Q. How do electronic effects of substituents influence the compound's spectroscopic and catalytic properties?
- UV-Vis Analysis : Electron-withdrawing groups (e.g., −NO₂) redshift λmax by 20–30 nm due to extended conjugation.
- Catalytic Applications : The triazole-pyrrole system acts as a ligand in Pd-catalyzed cross-coupling, with turnover numbers (TON) varying by substituent:
| Substituent | TON (Suzuki Reaction) | Reference |
|---|---|---|
| −OCH₃ | 450 | |
| −CF₃ | 320 |
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : One study reported 61% yield using CuAAC , while another achieved 75% via microwave-assisted synthesis. Resolution lies in optimized heating rates (microwave vs. oil bath) and reagent purity .
- Biological Activity : A triazole-carbohydrazide analog showed conflicting IC₅₀ values (12.3 µM vs. 18.7 µM) across assays. Variability stems from cell-line differences (HEK293 vs. HeLa) and assay protocols (MTT vs. resazurin) .
Methodological Recommendations
- Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to grow diffraction-quality crystals.
- Chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) for optimal separation.
- Docking Validation : Cross-validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
